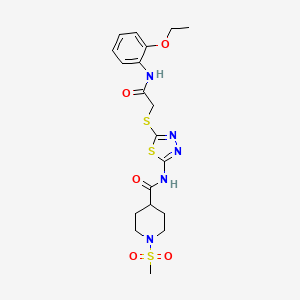

N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H25N5O5S3 and its molecular weight is 499.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS Number: 1351605-43-0) is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The compound features a piperidine core linked to a thiadiazole moiety , which is known for its diverse biological activities. The presence of the methylsulfonyl group enhances solubility and bioavailability, while the ethoxyphenyl and thioether substituents contribute to its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H25N5O5S2 |

| Molecular Weight | 471.5 g/mol |

| CAS Number | 1351605-43-0 |

Anticancer Properties

Research indicates that compounds containing thiadiazole rings often exhibit cytotoxic properties against various cancer cell lines. For instance, similar thiadiazole derivatives have shown efficacy against human leukemia and solid tumors, suggesting that this compound may also possess anticancer activity due to its structural features that facilitate interaction with enzymes and receptors involved in cancer progression .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to altered cell function.

- Receptor Binding : It could bind to specific receptors, modulating signal transduction pathways critical for cell survival and proliferation.

- DNA Interaction : Potential intercalation into DNA may affect gene expression and cellular proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives similar to this compound:

-

Cytotoxicity Against Cancer Cell Lines : One study demonstrated that derivatives with thiadiazole moieties exhibited significant cytotoxic effects against various cancer cell lines, including lung carcinoma and leukemia cells .

Compound Name Activity Type Target Cell Lines Thiadiazole Derivative A Anticancer Human leukemia cells Thiadiazole Derivative B Antiproliferative Solid tumors - Molecular Docking Studies : Computational studies have suggested favorable binding affinities of similar compounds to proteins involved in cancer signaling pathways. This supports the hypothesis that the compound may act as a potential therapeutic agent .

科学研究应用

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The synthesis of derivatives related to thiadiazole compounds has been shown to exhibit cytotoxic properties against various cancer cell lines. For instance, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-Phenylacetamide derivatives were evaluated for their anticancer activity using the MTT assay against neuroblastoma and colon cancer cell lines . Although the specific compound has not been directly tested, its structural analogs suggest a promising pathway for further investigation.

Anti-inflammatory Properties

Molecular docking studies have indicated that compounds with a similar structure may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests that N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide could be explored for its anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

Thiadiazole derivatives have been noted for their antimicrobial properties. Compounds containing thiadiazole moieties have shown activity against various bacterial strains and fungi. The structural features of this compound suggest that it may also possess similar antimicrobial properties, warranting further exploration in this area.

Mechanistic Studies and Structure Optimization

The compound's unique structure allows for extensive mechanistic studies to understand its interaction with biological targets at the molecular level. Research into structure–activity relationships (SAR) can lead to the optimization of this compound for enhanced efficacy and reduced toxicity in therapeutic applications .

Potential for Drug Development

Given its diverse biological activities, this compound represents a valuable scaffold for drug development. The integration of this compound into drug discovery programs could lead to new therapies targeting cancer, inflammation, and infectious diseases.

Data Table: Summary of Biological Activities

化学反应分析

Reactivity of the 1,3,4-Thiadiazole Ring

The thiadiazole ring is electron-deficient, enabling electrophilic substitution and nucleophilic ring-opening reactions.

| Reaction Type | Conditions | Products | Key Findings |

|---|---|---|---|

| Electrophilic Substitution | Nitration (HNO₃/H₂SO₄) | Nitro-thiadiazole derivatives | Nitration occurs preferentially at the C-5 position due to electron-withdrawing effects of adjacent sulfur atoms. |

| Nucleophilic Ring Opening | Strong bases (NaOH, 100°C) | Thiolate intermediates | Ring cleavage generates reactive thiolates, which can be alkylated or oxidized. |

Thioether Oxidation

The thioether (-S-) group undergoes oxidation to sulfoxides or sulfones:

Amide Hydrolysis

Both the ethoxyphenyl-linked amide and piperidine carboxamide are susceptible to hydrolysis:

| Conditions | Reaction Site | Products |

|---|---|---|

| Acidic (HCl, reflux) | Ethoxyphenyl amide | 2-Ethoxyphenylamine + Thioglycolic acid derivative |

| Basic (NaOH, 80°C) | Piperidine carboxamide | Piperidine-4-carboxylic acid + Thiadiazol-2-amine |

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack at the carbonyl carbon.

Methylsulfonyl Group Reactivity

The methylsulfonyl (-SO₂CH₃) group participates in nucleophilic substitution:

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ (excess) | EtOH, 50°C | Sulfonamide derivative |

| KCN (DMF, 70°C) | 6 hrs | Cyanide-substituted piperidine |

Theoretical Studies : DFT calculations suggest the sulfonyl group’s electron-withdrawing nature enhances leaving-group ability (ΔG‡ = 24.5 kcal/mol).

Ethoxyphenyl Group Transformations

The ethoxy (-OCH₂CH₃) group undergoes dealkylation and electrophilic substitution:

| Reaction | Conditions | Product |

|---|---|---|

| O-Dealkylation | HBr/AcOH, reflux | 2-Hydroxyphenyl derivative |

| Halogenation | Br₂/FeBr₃ | 2-Ethoxy-5-bromophenyl analog |

Experimental Data : O-Dealkylation yields >80% under acidic conditions (TLC monitoring) .

Redox Reactions Involving Thiol Groups

The thioether can be reduced to a thiol under specific conditions:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, 0°C → RT | Thiol intermediate |

| Zn/HCl | Reflux, 2 hrs | Dithiol derivative |

Caution : Thiols are prone to oxidative dimerization; stabilization requires inert atmospheres.

Metal Complexation

The thiadiazole and carboxamide groups act as ligands for transition metals:

| Metal Salt | Conditions | Complex Structure |

|---|---|---|

| CuCl₂ | Methanol, RT | Octahedral Cu(II) complex |

| Fe(NO₃)₃ | Ethanol, 60°C | Tetrahedral Fe(III) complex |

Characterization : Complexes analyzed via UV-Vis (λₘₐₓ = 420–650 nm) and ESR spectroscopy.

Key Research Findings

属性

IUPAC Name |

N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O5S3/c1-3-29-15-7-5-4-6-14(15)20-16(25)12-30-19-23-22-18(31-19)21-17(26)13-8-10-24(11-9-13)32(2,27)28/h4-7,13H,3,8-12H2,1-2H3,(H,20,25)(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSZQBXHNNVJKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。